gamma-Butyrolactone gamma-Butyrolactone , also known as 4-butyrolactone or 1, 4-butanolide, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Thus, is considered to be a fatty ester lipid molecule. exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been found in human adipose tissue tissue, and has also been detected in multiple biofluids, such as feces and blood. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. is also a parent compound for other transformation products, including but not limited to, 5-ethoxydihydro-2(3H)-furanone, 4-butyl-gamma-butyrolactone, and 2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone. is a sweet, caramel, and creamy tasting compound that can be found in a number of food items such as pulses, orange bell pepper, red bell pepper, and alcoholic beverages. This makes a potential biomarker for the consumption of these food products. is a potentially toxic compound.
Gamma-butyrolactone is a butan-4-olide that is tetrahydrofuran substituted by an oxo group at position 2. It has a role as a neurotoxin and a metabolite.
4-butyrolactone is a clear colorless oily liquid with a pleasant odor. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 96-48-0
VCID: VC0020916
InChI: InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2
SMILES: C1CC(=O)OC1
Molecular Formula: C4H6O2
Molecular Weight: 86.09 g/mol

gamma-Butyrolactone

CAS No.: 96-48-0

Main Products

VCID: VC0020916

Molecular Formula: C4H6O2

Molecular Weight: 86.09 g/mol

gamma-Butyrolactone - 96-48-0

CAS No. 96-48-0
Product Name gamma-Butyrolactone
Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
IUPAC Name oxolan-2-one
Standard InChI InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2
Standard InChIKey YEJRWHAVMIAJKC-UHFFFAOYSA-N
Impurities The main impurities in the Reppe-based process are 1,4-butanediol, butyric acid, and water; in the maleic ester based processes, dimethyl succinate, 4-hydroxybutyl butyl ether, and water.
SMILES C1CC(=O)OC1
Canonical SMILES C1CC(=O)OC1
Appearance Assay:≥95%A solution in acetonitrile
Boiling Point 399 to 401 °F at 760 mm Hg (NTP, 1992)
204.0 °C
204 °C at 760 mm Hg
204 °C
Colorform Oily liquid
Colorless liquid
Density 1.1286 at 59 °F (NTP, 1992)
d0 1.44
1.1296 g/cu cm at 20 °C
Relative density (water = 1): 1.13 (20 °C)
1.120-1.130
Flash Point 209 °F (NTP, 1992)
209 °F (OPEN CUP)
209 °F (98 °C) (open cup)
98 °C c.c.
Melting Point -49 °F (NTP, 1992)
-43.3 °C
-45
-43.53 °C
-45°C
-44 °C
Physical Description 4-butyrolactone is a clear colorless oily liquid with a pleasant odor. (NTP, 1992)
Liquid
COLOURLESS OILY HYGROSCOPIC LIQUID.
colourless to slightly yellow liquid with a faint, sweet, caramel-like odou
Description , also known as 4-butyrolactone or 1, 4-butanolide, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Thus, is considered to be a fatty ester lipid molecule. exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). has been found in human adipose tissue tissue, and has also been detected in multiple biofluids, such as feces and blood. Within the cell, is primarily located in the cytoplasm. exists in all eukaryotes, ranging from yeast to humans. is also a parent compound for other transformation products, including but not limited to, 5-ethoxydihydro-2(3H)-furanone, 4-butyl-gamma-butyrolactone, and 2-isocapryloyl-3R-hydroxymethyl-gamma-butyrolactone. is a sweet, caramel, and creamy tasting compound that can be found in a number of food items such as pulses, orange bell pepper, red bell pepper, and alcoholic beverages. This makes a potential biomarker for the consumption of these food products. is a potentially toxic compound.
Gamma-butyrolactone is a butan-4-olide that is tetrahydrofuran substituted by an oxo group at position 2. It has a role as a neurotoxin and a metabolite.
4-butyrolactone is a clear colorless oily liquid with a pleasant odor. (NTP, 1992)
Shelf Life Stable at pH 7; rapidly hydrolyzed by bases, slowly hydrolyzed by acids.
Solubility greater than or equal to 100 mg/mL at 55° F (NTP, 1992)
11.61 M
1000 mg/mL
Miscible with alcohol and ether.
Very soluble in acetone, benzene, diethyl ether, and ethanol.
Miscible with water. Soluble in methanol, ethanol, acetone, ether, benzene.
1000.0 mg/mL
Solubility in water: very soluble
soluble in water; miscible with alcohol
Synonyms 1,4 Butanolide
1,4-Butanolide
4 Butyrolactone
4 Hydroxybutyric Acid Lactone
4-Butyrolactone
4-Hydroxybutyric Acid Lactone
Dihydro-2(3H)-furanone
Furanone, tetrahydro 2
Furanone, tetrahydro-2-
gamma Butyrolactone
gamma-Butyrolactone
Lactone, 4-Hydroxybutyric Acid
Vapor Density 3 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 3.0
Vapor Pressure less than 1 mm Hg at 77 °F (NTP, 1992)
0.45 mmHg
4.5X10-1 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.15
Reference 1: Meyer R, Jenewein J, Boettger S. Management of Gamma-Butyrolactone Dependence
with Assisted Self-Administration of GBL. Case Rep Neurol Med. 2014;2014:485178.
doi: 10.1155/2014/485178. Epub 2014 Jun 26. PubMed PMID: 25054071; PubMed Central
PMCID: PMC4099022.


2: Salehi-Najafabadi Z, Barreiro C, Rodríguez-García A, Cruz A, López GE, Martín
JF. The gamma-butyrolactone receptors BulR1 and BulR2 of Streptomyces
tsukubaensis: tacrolimus (FK506) and butyrolactone synthetases production
control. Appl Microbiol Biotechnol. 2014 Jun;98(11):4919-36. doi:
10.1007/s00253-014-5595-9. Epub 2014 Feb 22. PubMed PMID: 24562179.


3: Sidda JD, Corre C. Gamma-butyrolactone and furan signaling systems in
Streptomyces. Methods Enzymol. 2012;517:71-87. doi:
10.1016/B978-0-12-404634-4.00004-8. PubMed PMID: 23084934.


4: Lundahl MK, Olovsson KJ, Rönngren Y, Norbergh KG. Nurse/'s perspectives on care
provided for patients with gamma-hydroxybutyric acid and gamma-butyrolactone
abuse. J Clin Nurs. 2014 Sep;23(17-18):2589-98. doi: 10.1111/jocn.12475. Epub
2013 Dec 25. PubMed PMID: 24372816.


5: Chwaluk P, Rejmak G. [Acute gamma-butyrolactone poisoning with withdrawal
syndrome]. Przegl Lek. 2011;68(8):537-8. Polish. PubMed PMID: 22010460.


6: Bell J, Collins R. Gamma-butyrolactone (GBL) dependence and withdrawal.
Addiction. 2011 Feb;106(2):442-7. doi: 10.1111/j.1360-0443.2010.03145.x. Epub
2010 Oct 6. PubMed PMID: 20925687.


7: Cesário MT, Raposo RS, M D de Almeida MC, van Keulen F, Ferreira BS, Telo JP,
R da Fonseca MM. Production of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) by
Burkholderia sacchari using wheat straw hydrolysates and gamma-butyrolactone. Int
J Biol Macromol. 2014 Nov;71:59-67. doi: 10.1016/j.ijbiomac.2014.04.054. Epub
2014 May 5. PubMed PMID: 24811901.
PubChem Compound 7302
Last Modified Nov 12 2021
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